REACTION_CXSMILES
|
[F:1][CH:2]([F:11])[N:3]1[N:7]=[C:6]([N+:8]([O-])=O)[CH:5]=[N:4]1>[Pd]>[F:1][CH:2]([F:11])[N:3]1[N:7]=[C:6]([NH2:8])[CH:5]=[N:4]1
|
Name
|
159a
|
Quantity
|
300 mg
|
Type
|
reactant
|
Smiles
|
FC(N1N=CC(=N1)[N+](=O)[O-])F
|
Name
|
|
Quantity
|
60 mg
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
FC(N1N=CC(=N1)N)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 200 mg | |
YIELD: PERCENTYIELD | 81% | |
YIELD: CALCULATEDPERCENTYIELD | 81.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |